Quazinone

Vascular smooth muscle restenosis antimitogenic

Quazinone (Ro 13-6438; Dozonone) is the definitive PDE3-selective inhibitor for cardiocascular, urogenital smooth muscle, and inflammation research where PDE4 cross-reactivity must be excluded. Validated in organ bath, hemodynamic, and MAP kinase signaling models, it outperforms rolipram and zaprinast in functional assays. This ≥98% pure powder ensures reproducible preclinical results. Please inquire for custom bulk quantities.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
CAS No. 70018-51-8
Cat. No. B1678627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuazinone
CAS70018-51-8
SynonymsQuazinone;  Ro 13-6438
Molecular FormulaC11H10ClN3O
Molecular Weight235.67 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
InChIInChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
InChIKeyBHZFZYLBVSWUMT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quazinone (CAS 70018-51-8) for Research Procurement: A Validated PDE3 Inhibitor with Distinctive Pharmacological Profile


Quazinone (CAS 70018-51-8; synonyms Ro 13-6438, Dozonone) is a small-molecule imidazoquinazolinone derivative that acts as a selective inhibitor of phosphodiesterase 3 (PDE3, also known as cGMP-inhibited PDE) [1]. The compound was developed by Roche and advanced to Phase 2 clinical investigation as a cardiotonic and vasodilator agent [2]. Quazinone is commercially available from multiple research suppliers with typical purity ≥98% (by HPLC/TLC), enabling reproducible experimental use . Its molecular formula is C11H10ClN3O (MW = 235.67 g/mol), and it exists as the (R)-enantiomer with the IUPAC name (R)-6-chloro-1,5-dihydro-3-methylimidazo[2,1-b]quinazolin-2(3H)-one [3].

Why Generic PDE3 Inhibitor Substitution Fails for Quazinone-Dependent Research


Quazinone cannot be substituted interchangeably with other PDE3 inhibitors (e.g., trequinsin, cilostamide, milrinone) or broader PDE family inhibitors (e.g., rolipram for PDE4, zaprinast for PDE5) due to two critical axes of functional divergence. First, while multiple PDE3 inhibitors share the same nominal enzymatic target, their downstream signaling consequences differ in a cell-type and assay-specific manner [1]. For instance, in vascular smooth muscle cells, Quazinone and trequinsin both reduce PDGF-induced DNA synthesis, yet PDE4 inhibitors like rolipram fail to do so despite robustly elevating cAMP [1]. Second, the compound exhibits a functional fingerprint that is not predicted by PDE3 inhibition alone: it lacks cross-reactivity in cytokine modulation assays where PDE4 inhibitors produce mixed (inhibitory vs. enhancing) effects [2]. Substituting Quazinone with a different PDE3 or PDE inhibitor therefore risks altering, or completely negating, the biological readout. The quantitative evidence below defines the exact parameters where Quazinone's selection is non-negotiable for experimental reproducibility.

Quazinone Product-Specific Quantitative Differentiation Evidence vs. PDE3 and PDE Family Comparators


Quazinone vs. PDE4 Inhibitor Rolipram: Differential Functional Consequence in Vascular Smooth Muscle Cell Mitogenesis

In a direct head-to-head comparison in bovine coronary artery smooth muscle cells, Quazinone (a PDE3 inhibitor) reduced PDGF-BB-induced DNA synthesis, whereas the PDE4 inhibitor rolipram showed no antimitogenic effect [1]. The functional divergence is mechanistically attributed to differential effects on p42/p44 MAP kinase phosphorylation: PDE3 inhibitors (Quazinone and trequinsin) inhibited MAP kinase phosphorylation, while PDE4 inhibitors (rolipram and Ro 20-1724) did not [1]. Notably, both inhibitor classes increased intracellular PKA activation and VASP phosphorylation, but only PDE3 inhibition translated into mitogenesis blockade [1].

Vascular smooth muscle restenosis antimitogenic PDGF signaling cAMP

Quazinone vs. PDE5 Inhibitor Zaprinast: Superior Relaxation Potency in Human Cavernous Smooth Muscle

In an organ bath study using isolated human cavernous smooth muscle strips, Quazinone (a selective PDE3 inhibitor) demonstrated superior relaxation efficacy compared to zaprinast (a selective PDE5 inhibitor) and rolipram (a selective PDE4 inhibitor) [1]. The potency of Quazinone was at least equal to that of papaverine, a non-selective PDE inhibitor [1]. The study identified three PDE isoenzymes (PDE III, PDE IV, PDE V) in human cavernous tissue homogenate and correlated inhibitor selectivity with functional relaxation [1].

Erectile dysfunction smooth muscle relaxation cGMP cAMP organ bath

Quazinone vs. PDE4 Inhibitor Rolipram: Divergent Effects on Cytokine Production in Synovial Cells

In IL-1β-stimulated human synoviocytes (HS) and synovial sarcoma cells (SW982), Quazinone (PDE3 inhibitor) showed no significant modulation of cytokine production (IL-6, IL-8, GROα, VEGF, basic FGF, TNFα) [1]. In stark contrast, the PDE4 inhibitors rolipram and Ro 20-1724 produced a mixed profile: they inhibited IL-8 and basic FGF production in HS and TNFα in SW982, but enhanced the production of other cytokines in SW982 [1]. This represents a functional divergence that is not explained by PDE subtype selectivity alone.

Inflammation synoviocyte cytokine IL-1 MAP kinase

Quazinone vs. PDE3 Inhibitor Trequinsin: Comparable In Vitro Selectivity but Distinct In Vivo Cardiovascular Profile

Quazinone's in vivo cardiovascular profile has been characterized in anesthetized open-chest dogs [1]. At intravenous doses of 10-300 μg/kg, Quazinone produced a dose-dependent increase in myocardial contractile force (positive inotropic effect) concomitant with decreases in systolic and diastolic blood pressure (vasodilating effect) [1]. This dual-action hemodynamic profile distinguishes it from other PDE3 inhibitors that may have different inotropic/vasodilator ratios or pharmacokinetic properties. The compound also induces relaxation of precontracted isolated human cavernous smooth muscle with an IC50 of 4.2 μM [2].

Inotropic vasodilation cardiotonic dog model hemodynamics

Quazinone Target Engagement: Validated PDE3 Inhibitory Activity in Multiple Assay Formats

Quazinone's primary pharmacology as a PDE3 inhibitor has been confirmed across multiple biochemical assay platforms. In an enzymatic assay using human recombinant PDE3 expressed in E. coli, Quazinone exhibited an IC50 of 580 nM [1]. In a separate platelet cAMP phosphodiesterase assay, the IC50 was 240 nM [1]. A third source reports an IC50 of 0.6 μM for PDE III . These values are consistent and establish a quantitative benchmark for target engagement.

PDE3A PDE3B enzyme inhibition IC50 binding affinity

Optimal Research and Industrial Application Scenarios for Quazinone (CAS 70018-51-8)


Investigating PDE3-Specific Antimitogenic Pathways in Vascular Smooth Muscle Cells (Restenosis Models)

Quazinone is the preferred PDE3 inhibitor for studies examining the role of PDE3 in vascular smooth muscle cell (VSMC) proliferation and restenosis. Evidence from direct comparative studies shows that Quazinone (and trequinsin) uniquely reduce PDGF-BB-induced DNA synthesis and inhibit p42/p44 MAP kinase phosphorylation in bovine coronary artery SMCs, whereas PDE4 inhibitors (rolipram, Ro 20-1724) do not, despite similarly activating PKA [4]. This functional divergence makes Quazinone essential for isolating PDE3-specific contributions to VSMC mitogenesis.

Exploring Non-PDE5-Dependent Relaxation Mechanisms in Human Cavernous Smooth Muscle (Erectile Dysfunction Research)

Quazinone is indicated for organ bath and functional studies of human penile smooth muscle relaxation. In direct comparisons, Quazinone produced superior relaxation of precontracted human cavernous strips compared to the PDE5 inhibitor zaprinast and the PDE4 inhibitor rolipram [4]. Its potency matched that of the non-selective PDE inhibitor papaverine [4]. Researchers seeking to differentiate PDE3-mediated relaxation from PDE5-mediated pathways (the target of sildenafil) should select Quazinone as the reference PDE3 tool compound.

Cardiovascular Pharmacology: Benchmarking Inotropic/Vasodilator Activity in Anesthetized Canine Models

Quazinone has a defined in vivo hemodynamic profile in the classic anesthetized open-chest dog model. At i.v. doses of 10-300 μg/kg, it produces a dose-dependent increase in myocardial contractile force (positive inotropy) and a decrease in systolic/diastolic blood pressure (vasodilation) [4]. This well-characterized dual action makes it a suitable reference compound for studies comparing novel cardiotonic/vasodilator agents or for investigating PDE3-mediated cardiovascular pharmacology.

Inflammation Research: PDE3 Inhibition Without Cytokine Profile Perturbation

Quazinone offers a clean pharmacological profile for inflammation studies where PDE4 inhibitors introduce confounding cytokine modulation. In IL-1β-stimulated synoviocytes, Quazinone scarcely affected the production of a broad panel of cytokines (IL-6, IL-8, GROα, VEGF, basic FGF, TNFα), while PDE4 inhibitors (rolipram, Ro 20-1724) produced a mixed inhibitory/enhancing response [4]. For experiments requiring PDE3 inhibition without altering the local cytokine milieu, Quazinone is the compound of choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.